4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid

Bendamustine impurity profiling Reference standard procurement ANDA method validation

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid (CAS 797780-83-7; molecular formula C₁₁H₁₁N₃O₄; MW 249.22 g/mol) is a 2-substituted 5-nitrobenzimidazole derivative bearing a butyric acid side chain at the 2-position. The compound is formally catalogued as Bendamustine Impurity 32 and is supplied as a reference standard with characterized purity typically ≥95–98% (HPLC) for pharmaceutical analytical applications.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
Cat. No. B11768252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC(=O)O
InChIInChI=1S/C11H11N3O4/c15-11(16)3-1-2-10-12-8-5-4-7(14(17)18)6-9(8)13-10/h4-6H,1-3H2,(H,12,13)(H,15,16)
InChIKeyIEODTOLGLBSUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid (CAS 797780-83-7): Structural Identity, Class, and Core Physicochemical Profile for Procurement Decisions


4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid (CAS 797780-83-7; molecular formula C₁₁H₁₁N₃O₄; MW 249.22 g/mol) is a 2-substituted 5-nitrobenzimidazole derivative bearing a butyric acid side chain at the 2-position . The compound is formally catalogued as Bendamustine Impurity 32 and is supplied as a reference standard with characterized purity typically ≥95–98% (HPLC) for pharmaceutical analytical applications [1]. The 5-nitrobenzimidazole scaffold is recognized as a privileged heterocyclic core in angiotensin II type 1 (AT₁) receptor antagonist drug design, where the nitro group at the 5-position and the nature of the 2-substituent are established determinants of receptor affinity and functional antagonism [2].

Why Generic 5-Nitrobenzimidazole Substitution Fails: Functional-Group-Dependent Differentiation of 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid


Within the 5-nitrobenzimidazole class, both the 2-position substituent identity and the N1-substitution status are non-interchangeable parameters that govern receptor pharmacophore fit, chromatographic retention, and impurity profiling specificity [1][2]. In AT₁ receptor antagonist SAR, decreasing the 2-position alkyl chain length from n-butyl to n-propyl or ethyl progressively diminishes pA₂ potency, while replacement with ethoxymethyl abolishes activity entirely [1]. The butyric acid terminus of the target compound introduces a free carboxylate moiety that is absent in simple alkyl-chain analogs, fundamentally altering hydrogen-bonding capacity, ionization state, and metal-chelation potential relative to the N-methyl butyric acid analog (Bendamustine Impurity 33, CAS 31349-48-1) [2][3]. These structural distinctions are analytically consequential: in bendamustine impurity profiling, the target compound (Impurity 32, free NH) must be chromatographically resolved from the N-methyl analog (Impurity 33), and failure to source the correct impurity reference standard directly compromises ANDA method validation and regulatory compliance [2].

Quantitative Differentiation of 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Head-to-Head and Cross-Study Comparable Evidence vs. Closest Analogs


Bendamustine Impurity Identity: Resolving Impurity 32 (Free NH) from Impurity 33 (N-Methyl) for Regulatory ANDA Submissions

In bendamustine impurity profiling, the target compound (Bendamustine Impurity 32, CAS 797780-83-7) is structurally defined as the free-NH 5-nitrobenzimidazole-2-butyric acid, while the closest procurement-substitutable analog is Bendamustine Impurity 33 (CAS 31349-48-1), which is the N-methyl congener. The two compounds differ by a single methyl group at N1 (MW 249.22 vs. 263.25 g/mol), producing distinct chromatographic retention times and mass spectrometric fragmentation patterns [1][2]. Suppliers provide Impurity 32 with full characterization data (NMR, MS, HPLC purity ≥95%) compliant with regulatory guidelines for ANDA and DMF submissions, and traceability against USP or EP pharmacopeial standards can be established upon feasibility [1]. The N-methyl intermediate (4) is a key synthetic precursor en route to bendamustine as documented in US Patent 8,987,469, whereas Impurity 32 represents a distinct process-related or degradant species [3].

Bendamustine impurity profiling Reference standard procurement ANDA method validation

2-Position Substituent SAR: pA₂ Potency Ranking of 5-Nitrobenzimidazole Derivatives in Isolated Rat Aortic Ring AT₁ Antagonism

In a systematic SAR study by Bali et al. (2005), 5-nitrobenzimidazole derivatives bearing varying 2-position alkyl substituents were evaluated for AT₁ receptor antagonism on endothelium-denuded isolated rat aortic rings, with activity expressed as pA₂ values [1]. The 2-n-butyl analog (8a) achieved the highest pA₂ of 8.50 ± 0.9, exceeding both losartan (pA₂ 6.45) and candesartan (pA₂ 7.8a,b). Shortening the alkyl chain progressively reduced potency: 2-n-propyl (8c, pA₂ 7.3) and 2-ethyl (8d, pA₂ 6.7). The 2-ethoxymethyl analog (8b, pA₂ 5.6) was essentially inactive [1]. The target compound bears a butyric acid chain at the 2-position rather than an n-butyl group, and its free carboxylate terminus is predicted to engage additional ionic and hydrogen-bonding interactions not available to the simple alkyl congeners; however, direct pA₂ or IC₅₀ data for the target compound in this assay system have not been reported in the peer-reviewed literature.

Angiotensin II AT₁ receptor antagonism Structure-activity relationship Benzimidazole antihypertensives

Vasorelaxant Activity of 5-Nitrobenzimidazole Derivatives: IC₅₀ Comparison in Rat Aortic Ring Assays With and Without Endothelium

Estrada-Soto et al. (2006) evaluated the relaxant activity of 2-(substituted phenyl)-1H-benzimidazole derivatives bearing various 5- and 6-position substituents (–H, –CH₃, –NO₂, –CF₃) on isolated rat aortic rings pre-contracted with phenylephrine [1]. Among the 5-nitro derivatives, 2-(5-nitro-1H-benzimidazol-2-yl)phenol (compound 3) and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (compound 6) were the most potent, with IC₅₀ values of 0.95 and 1.41 μM (with endothelium) and 2.01 and 3.61 μM (without endothelium), respectively [1]. The 5-nitro substitution consistently enhanced vasorelaxant potency relative to the unsubstituted (–H) and methyl (–CH₃) congeners across multiple 2-aryl comparators [1]. The target compound differs from the tested series by carrying a butyric acid 2-substituent rather than a 2-aryl group; its vasorelaxant activity has not been reported, but the 5-nitro group's contribution to potency in this assay is class-conserved.

Vasorelaxant screening Isolated tissue pharmacology 5-Nitrobenzimidazole bioisosteres

Ionization Constants (pKₐ) of 2-Substituted 5-Nitrobenzimidazoles: Potentiometric Determination in Nonaqueous and Mixed-Aqueous Solvent Systems

The acidity constants of 16 2-substituted 5-nitrobenzimidazole derivatives were determined by potentiometric titration in dimethyl sulfoxide, 60% (v/v) isopropyl alcohol–water, and 60% (v/v) dimethyl sulfoxide–water [1]. The pKₐ values are sensitive to the electron-withdrawing or -donating character of the 2-substituent, with the nitro group at the 5-position depressing the benzimidazole NH pKₐ relative to unsubstituted benzimidazole (pKₐ ≈ 12.8 in water) [1]. The target compound, bearing a butyric acid chain at the 2-position, possesses two ionizable groups: the benzimidazole NH (pKₐ influenced by the 5-NO₂ electron withdrawal) and the terminal carboxylic acid (expected pKₐ ≈ 4.5–5.0). The N-methyl analog (Impurity 33) lacks the acidic benzimidazole NH proton and therefore exhibits a different pH-dependent speciation profile in aqueous solution. This physicochemical distinction is critical for predicting solubility, logD, and chromatographic retention under ion-pairing or ion-exchange conditions [1].

Physicochemical profiling Potentiometric titration 5-Nitrobenzimidazole acidity

Evidence-Backed Application Scenarios for 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid in Pharmaceutical R&D and Analytical Quality Control


Bendamustine ANDA Impurity Profiling: Method Development and Validation Using Impurity 32 as a Certified Reference Standard

Pharmaceutical QC laboratories developing HPLC or UHPLC methods for bendamustine hydrochloride drug substance must demonstrate resolution of Impurity 32 (free-NH nitro acid) from Impurity 33 (N-methyl analog) and from the API peak. The target compound is supplied with full Certificates of Analysis (CoA) including HPLC purity, NMR, and MS data, enabling its use as a system suitability standard for relative retention time (RRT) and resolution factor (Rs) determination during method validation [1]. Traceability against USP or EP bendamustine impurity monographs can be established upon request [1].

AT₁ Receptor Antagonist Lead Optimization: Exploring Carboxylate Pharmacophore Contributions in 5-Nitrobenzimidazole Scaffolds

Medicinal chemistry teams pursuing novel angiotensin II AT₁ receptor antagonists can use the target compound as a synthetic intermediate or scaffold-modification starting point. The 5-nitrobenzimidazole class has demonstrated pA₂ values up to 8.50 (surpassing losartan by ≈112-fold in affinity) when the 2-position carries an optimized lipophilic substituent [2]. The butyric acid terminus of the target compound introduces a titratable carboxylate that may be elaborated via amide coupling or esterification to generate combinatorial libraries probing additional receptor subsite interactions beyond those accessible to the simple 2-n-butyl analog [2].

Method Development for Nitrobenzimidazole-Related Substances: pH-Dependent Chromatographic Selectivity Optimization

The dual-ionizable character of the target compound (benzimidazole NH with pKₐ modulated by the 5-NO₂ group, plus terminal carboxylic acid) makes it a valuable probe solute for evaluating pH-dependent retention behavior in reversed-phase HPLC method development [3]. Its retention factor (k′) vs. mobile phase pH profile will differ fundamentally from that of the N-methyl analog, which lacks the acidic benzimidazole NH. This property can be exploited to achieve baseline separation of co-eluting nitrobenzimidazole process impurities by optimizing mobile phase pH between the two pKₐ values [3].

Vasorelaxant Screening Libraries: Inclusion of 5-Nitrobenzimidazole-2-butyric Acid as a Non-Aryl 2-Substituted Comparator

For academic or industrial screening programs evaluating benzimidazole-derived vasorelaxant agents, the target compound serves as a non-aryl 2-substituted comparator to the potent 2-aryl-5-nitrobenzimidazoles characterized by Estrada-Soto et al. (IC₅₀ values as low as 0.95 μM with endothelium) [4]. Comparing the butyric acid analog against 2-aryl congeners in the same assay platform can delineate the contribution of 2-position aromaticity vs. aliphatic carboxylate character to vasorelaxant potency, informing subsequent medicinal chemistry design decisions [4].

Quote Request

Request a Quote for 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.